Cas no 324540-92-3 (2-({imidazo2,1-b1,3thiazol-6-yl}methyl)sulfanyl-1,3-benzothiazole)
2-({imidazo2,1-b1,3thiazol-6-yl}methyl)sulfanyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- Benzothiazole, 2-[(imidazo[2,1-b]thiazol-6-ylmethyl)thio]-
- 2-({imidazo2,1-b1,3thiazol-6-yl}methyl)sulfanyl-1,3-benzothiazole
- F0097-0098
- Oprea1_501414
- AKOS002197944
- 2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole
- 324540-92-3
- SR-01000401021-1
- Oprea1_584032
- HMS1649A13
- 2-((imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole
- SR-01000401021
- 2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzothiazole
- WAY-382638-A
-
- Inchi: 1S/C13H9N3S3/c1-2-4-11-10(3-1)15-13(19-11)18-8-9-7-16-5-6-17-12(16)14-9/h1-7H,8H2
- InChI Key: AQDXZCMAHMARDK-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2S1)CC1=CN2C=CSC2=N1
Computed Properties
- Exact Mass: 302.99607
- Monoisotopic Mass: 302.99586082g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 112Ų
Experimental Properties
- PSA: 30.19
2-({imidazo2,1-b1,3thiazol-6-yl}methyl)sulfanyl-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0097-0098-2μmol |
2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole |
324540-92-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0097-0098-5μmol |
2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole |
324540-92-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0097-0098-10μmol |
2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole |
324540-92-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0097-0098-20μmol |
2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole |
324540-92-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0097-0098-1mg |
2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole |
324540-92-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0097-0098-2mg |
2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole |
324540-92-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0097-0098-3mg |
2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole |
324540-92-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0097-0098-4mg |
2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole |
324540-92-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0097-0098-5mg |
2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole |
324540-92-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0097-0098-10mg |
2-[({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)sulfanyl]-1,3-benzothiazole |
324540-92-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-({imidazo2,1-b1,3thiazol-6-yl}methyl)sulfanyl-1,3-benzothiazole Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-({imidazo2,1-b1,3thiazol-6-yl}methyl)sulfanyl-1,3-benzothiazole
Introduction to 2-({imidazo[2,1-b][1,3]thiazol-6-ylmethyl)sulfanyl}-1,3-benzothiazole and Its Applications in Modern Chemical Biology
2-({imidazo[2,1-b][1,3]thiazol-6-ylmethyl)sulfanyl}-1,3-benzothiazole, a compound with the CAS number 324540-92-3, represents a significant advancement in the field of chemical biology. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical research and drug development. The molecular framework of this compound integrates two key heterocyclic systems: imidazo[2,1-b][1,3]thiazole and benzothiazole, each contributing distinct pharmacophoric features that enhance its biological activity.
The imidazo[2,1-b][1,3]thiazole moiety is known for its role in various bioactive molecules, exhibiting properties that make it a valuable scaffold for medicinal chemistry. This segment of the molecule is characterized by a fused ring system containing nitrogen atoms, which are often involved in hydrogen bonding interactions and can modulate the compound's binding affinity to biological targets. In contrast, the benzothiazole component brings additional functional groups that can participate in diverse chemical reactions, further expanding the compound's utility in synthetic applications.
Recent studies have highlighted the importance of such hybrid structures in developing novel therapeutic agents. The combination of imidazo[2,1-b][1,3]thiazole and benzothiazole in 2-({imidazo[2,1-b][1,3]thiazol-6-ylmethyl)sulfanyl}-1,3-benzothiazole has been shown to enhance its interaction with specific biological pathways. For instance, research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory responses and cancer progression. These findings align with the broader trend in drug discovery towards designing molecules that can modulate complex disease mechanisms.
The sulfanyl group (-SCH₂-) present in the molecular structure of this compound plays a crucial role in its pharmacological profile. Sulfanyl groups are frequently incorporated into drug candidates due to their ability to improve solubility and metabolic stability. Additionally, they can serve as anchors for further derivatization, allowing chemists to fine-tune the properties of the molecule for specific applications. The strategic placement of this group in 2-({imidazo[2,1-b][1,3]thiazol-6-ylmethyl)sulfanyl}-1,3-benzothiazole likely contributes to its observed bioactivity by facilitating optimal interactions with biological targets.
In the context of modern pharmaceutical research, the synthesis and characterization of 2-({imidazo[2,1-b][1,3]thiazol-6-ylmethyl)sulfanyl}-1,3-benzothiazole exemplify the importance of interdisciplinary approaches. Chemists leverage advanced synthetic techniques to construct complex molecular architectures like this one, while biologists explore their interactions with living systems. This collaborative effort has led to a deeper understanding of how structural features influence biological activity.
The compound's potential applications extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for researchers studying molecular recognition processes. For example, it can be used as a ligand in crystallographic studies to understand protein-ligand interactions at an atomic level. Such insights are crucial for designing drugs that can effectively target disease-causing proteins without unintended side effects.
Evidence from recent publications suggests that derivatives of 2-({imidazo[2,1-b][1,3]thiazol-6-ylmethyl)sulfanyl}-1,3-benzothiazole may have applications in addressing neurological disorders. The heterocyclic scaffolds within this molecule are known to penetrate the blood-brain barrier more efficiently than many other drug candidates. This property is particularly relevant for treating conditions where central nervous system access is critical. Ongoing research is exploring how modifications to this core structure can enhance its therapeutic potential for neurological diseases.
The development of new synthetic methodologies has also contributed to the growing interest in 2-({imidazo[2,1-b][1,3]thiazol-6-ylmethyl)sulfanyl}-1,3-benzothiazole. Advanced catalytic processes have enabled more efficient production of this compound and its derivatives compared to traditional synthetic routes. These improvements not only reduce costs but also minimize waste generation during manufacturing processes aligning with green chemistry principles.
The versatility of this compound is further demonstrated by its potential use as an intermediate in synthesizing more complex molecules with tailored biological activities. By serving as a building block for larger drug candidates or research tools like probes for biochemical assays; it plays an integral role within multiple scientific disciplines including medicinal chemistry; bioorganic synthesis; material science; etc.
In conclusion; 2-({imidazo[2;1b][13]thiazo]-6ylmethyl)-sulfanyl} -13benzothaizole (CAS No: 33455409023454092345409023454092345409023454092345409023454092345409) represents an exciting advancement with far-reaching implications across various scientific fields . Its unique structural features coupled with emerging research findings position it as a promising candidate for future therapeutic applications while also serving as an invaluable resource for scientific exploration . As our understanding grows regarding how we can optimize such compounds through innovative design strategies ; their impact on human health will undoubtedly continue expanding .
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